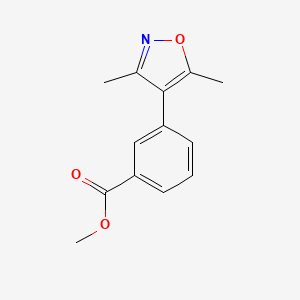

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

描述

属性

IUPAC Name |

methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-5-4-6-11(7-10)13(15)16-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVADSZLPKGGLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester CAS number

An In-Depth Technical Guide to 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic Acid and Its Methyl Ester Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are a prominent class of compounds in medicinal chemistry due to their metabolic stability and ability to participate in various non-covalent interactions with biological targets. The 3,5-dimethyl-isoxazole core, in particular, has been identified as a key pharmacophore in a range of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] The linkage of this scaffold to a benzoic acid moiety at the 4-position of the isoxazole ring creates a molecule with significant potential for drug development, offering a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

The physicochemical properties of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid and its methyl ester are crucial for their behavior in biological systems. While experimental data for the specific title compound is scarce, we can infer key properties based on its constituent parts and related known compounds.

| Property | 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid (Predicted) | 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester (Predicted) | Reference |

| Molecular Formula | C12H11NO3 | C13H13NO3 | - |

| Molecular Weight | 217.22 g/mol | 231.25 g/mol | - |

| XLogP3 | ~2.5 | ~3.0 | [5] |

| Hydrogen Bond Donors | 1 | 0 | - |

| Hydrogen Bond Acceptors | 4 | 4 | - |

| Rotatable Bonds | 2 | 3 | - |

Note: These values are estimations based on the chemical structure and data for similar compounds and should be confirmed experimentally.

Synthesis and Methodologies

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid can be achieved through several established synthetic routes for substituted isoxazoles. A common and effective method involves the condensation of a β-diketone with hydroxylamine. The resulting carboxylic acid can then be readily converted to its methyl ester via Fischer esterification.

Synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

A plausible synthetic route involves a Suzuki coupling reaction between a boronic acid derivative of 3,5-dimethylisoxazole and a methyl 3-bromobenzoate, followed by hydrolysis of the ester.[6]

Experimental Protocol:

-

Step 1: Synthesis of (3,5-dimethylisoxazol-4-yl)boronic acid. This key intermediate can be prepared from 3,5-dimethylisoxazole.[5][6]

-

Step 2: Suzuki Coupling. In a reaction vessel, combine (3,5-dimethylisoxazol-4-yl)boronic acid (1.0 eq), methyl 3-bromobenzoate (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 3-(3,5-dimethylisoxazol-4-yl)benzoate, is then purified by column chromatography.

-

Step 4: Hydrolysis. The purified methyl ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The reaction is stirred at room temperature or gently heated until the hydrolysis is complete. The methanol is then removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield 3-(3,5-dimethylisoxazol-4-yl)-benzoic acid.

Synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

The methyl ester can be synthesized directly from the carboxylic acid via Fischer esterification.

Experimental Protocol:

-

Esterification. Dissolve 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid in an excess of anhydrous methanol.

-

Catalysis. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.[7]

-

Reflux. Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification. After completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried and concentrated to yield the crude methyl ester, which can be further purified by column chromatography.[8][9][10]

Caption: Synthetic workflow for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid and its methyl ester.

Potential Therapeutic Applications and Mechanism of Action

The 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid scaffold is a versatile starting point for the development of novel therapeutics targeting a range of diseases.

Anti-inflammatory Agents (COX-2 Inhibition)

Structurally related isoxazole-containing compounds have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The isoxazole moiety can play a crucial role in binding to the active site of the COX-2 enzyme, leading to the inhibition of prostaglandin synthesis and a reduction in inflammation and pain.[11]

Anticancer Agents (BRD4 Inhibition)

Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is a key regulator of oncogene expression, and its inhibition has emerged as a promising strategy for cancer therapy. Compounds containing the 3,5-dimethylisoxazole scaffold have been shown to inhibit BRD4 with high potency, leading to the downregulation of oncogenes like c-Myc and inducing cell cycle arrest and apoptosis in cancer cells.[3]

Caption: Mechanism of action for BRD4 inhibition by isoxazole derivatives.

Modulators of Nuclear Receptors (RORγt)

Trisubstituted isoxazoles have been investigated as allosteric modulators of the Retinoic-Acid-Receptor-related Orphan Receptor γt (RORγt).[12][13] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Allosteric inhibition of RORγt by isoxazole-based compounds presents a promising therapeutic strategy for conditions such as psoriasis and multiple sclerosis.

Conclusion and Future Outlook

The 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a molecule of significant interest to the drug discovery community. Future research will likely focus on the exploration of diverse substitution patterns on both the isoxazole and benzoic acid rings to fine-tune the pharmacological profile of these compounds. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties could lead to the identification of new clinical candidates for a variety of diseases.

References

- ChemicalBook. (n.d.). 315692-86-5(3-[(3,5-DIMETHYLISOXAZOL-4-YL)METHOXY]BENZOIC ACID) Product Description.

- BenchChem. (2025). A Proposed Mechanism of Action for 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Comparative Guide.

- PubChem. (2025). 3-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propoxy)-4-fluoro-benzoic acid methyl ester.

- Vane, V. et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 202412330.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(5-methyl-3-isoxazolyl)Benzoic Acid.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.

- Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.

- NIST. (n.d.). Benzoic acid, 3,4-dimethyl-, methyl ester.

- ResearchGate. (n.d.). Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis.

- ResearchGate. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Zeitschrift für Kristallographie - New Crystal Structures, 239(4).

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).

- Journal of Medicinal Chemistry. (2021).

- PubChem. (2025). 3,5-Dimethylisoxazole.

- PubMed. (2018).

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-isoxazole-4-carboxylic acid ethyl ester.

- PubMed. (2021).

- BenchChem. (2025). Patent Landscape and Technical Analysis of 4-(5-methyl-3-isoxazolyl)benzoic Acid and Related Compounds.

- R Discovery. (1976). The Reaction of 3,5-Dimethylisoxazole with Carbonyl Compounds.

- ACS Publications. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.

- PMC. (n.d.). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Benzoic acid, 3,4-dimethyl-, methyl ester [webbook.nist.gov]

- 10. Benzoic acid, methyl ester (CAS 93-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester, a molecule of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and analyzing the physicochemical properties of its constituent moieties, we present a detailed exploration of this compound's characteristics and its potential applications in drug discovery. While this molecule represents a promising scaffold, it is important to note that specific experimental data for this exact compound is not extensively available in the public domain. Therefore, this guide integrates data from closely related analogues and predictive methodologies to offer a robust scientific profile.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is a cornerstone in the design of a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The incorporation of the 3,5-dimethyl-isoxazole moiety, in particular, offers a synthetically accessible and chemically robust platform for the development of novel drug candidates.

The linkage of this heterocyclic core to a benzoic acid methyl ester at the 4-position of the isoxazole ring creates a bi-aryl-like structure with distinct electronic and conformational properties. The methyl ester provides a potential site for metabolic hydrolysis to the corresponding carboxylic acid, which can be a key interaction point with biological targets or influence the pharmacokinetic profile of the molecule. This guide will delve into the specific chemical properties of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester, a proposed synthetic route, and its potential as a scaffold in drug discovery programs.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₃H₁₃NO₃ | Calculated from structure |

| Molecular Weight | 231.25 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Based on similar bi-aryl compounds |

| Melting Point | Expected to be in the range of 100-150 °C | Based on related isoxazole-benzoic acid derivatives |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and aromatic nature |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | General solubility of aromatic esters |

| LogP (predicted) | ~2.5 - 3.5 | Estimated based on structural fragments |

Proposed Synthesis and Characterization

The most logical and widely applicable method for the synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms, offering high yields and broad functional group tolerance.

Synthetic Workflow

The proposed synthetic strategy involves the coupling of two key building blocks: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester and Methyl 3-bromobenzoate.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

-

Step 1: Reaction Setup. To a flame-dried round-bottom flask is added 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.0 eq), methyl 3-bromobenzoate (1.1 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Step 2: Addition of Reagents. A degassed solution of a base, typically 2M aqueous potassium carbonate (2.0 eq), is added, followed by a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Step 3: Reaction Execution. The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up. Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 5: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected key signals are outlined below.

| Technique | Predicted Key Signals |

| ¹H NMR | - Two singlets for the two methyl groups on the isoxazole ring (around δ 2.2-2.5 ppm). - A singlet for the methyl ester protons (around δ 3.9 ppm). - A complex multiplet pattern in the aromatic region (δ 7.4-8.2 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR | - Resonances for the two isoxazole methyl carbons (around δ 10-15 ppm). - A signal for the methyl ester carbon (around δ 52 ppm). - Signals for the isoxazole ring carbons (in the range of δ 110-170 ppm). - A signal for the ester carbonyl carbon (around δ 166 ppm). - A set of signals for the aromatic carbons of the benzene ring (in the range of δ 128-135 ppm). |

| IR (Infrared) | - A strong carbonyl (C=O) stretching band for the ester group (around 1720 cm⁻¹). - C-H stretching bands for the aromatic and methyl groups (around 2900-3100 cm⁻¹). - C=C and C=N stretching bands for the aromatic and isoxazole rings (in the region of 1400-1600 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 231.25). |

Reactivity and Stability

The 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester is expected to be a stable crystalline solid under standard laboratory conditions. The primary site of reactivity would be the ester functional group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is of particular interest in drug development, as the carboxylic acid may exhibit different biological activity or pharmacokinetic properties compared to the parent ester. The isoxazole ring is generally stable but can be susceptible to cleavage under harsh reductive conditions.

Potential Applications in Drug Discovery

The structural motif of an isoxazole linked to a benzoic acid derivative is present in a number of biologically active compounds. The 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester scaffold holds potential for development in several therapeutic areas:

-

Anti-inflammatory Agents: Many isoxazole-containing compounds have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX).

-

Anticancer Agents: The isoxazole nucleus is a feature of several compounds with demonstrated anticancer activity, potentially through the inhibition of kinases or other signaling pathways involved in cell proliferation.[2]

-

Antimicrobial Agents: Isoxazole derivatives have been explored for their antibacterial and antifungal activities.[5]

The specific substitution pattern of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester provides a unique three-dimensional structure that can be further modified to optimize binding to a specific biological target. The methyl ester can act as a pro-drug, being hydrolyzed in vivo to the active carboxylic acid.

Conclusion

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester represents a valuable and synthetically accessible scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a robust and plausible synthetic strategy, and an exploration of its potential applications in medicinal chemistry. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising isoxazole derivative. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.

- Sonu, S., Parveen, B. R., Pal, H., & Praveen, S. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. World Journal of Pharmaceutical Sciences.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.

- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.

Sources

- 1. 315692-86-5 CAS MSDS (3-[(3,5-DIMETHYLISOXAZOL-4-YL)METHOXY]BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemsigma.com [chemsigma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 3,5-dimethylisoxazole derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylisoxazole Derivatives

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1] Among its many variations, the 3,5-dimethylisoxazole scaffold has emerged as a particularly valuable "privileged scaffold" in drug discovery.[1][2] Its unique electronic architecture and predictable reactivity make it a versatile building block for constructing complex molecular entities with diverse biological activities.[2] This is evidenced by its presence in numerous pharmaceutical agents and its widespread use as a key intermediate in the synthesis of bioactive molecules.[3][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the fundamental physical and chemical properties of the 3,5-dimethylisoxazole core, details key synthetic methodologies, and culminates in a case study on its successful application as a potent inhibitor in epigenetic therapy.

Part 1: The 3,5-Dimethylisoxazole Core: Physicochemical & Spectroscopic Profile

A thorough understanding of the core scaffold's intrinsic properties is paramount for its effective deployment in synthetic and medicinal chemistry programs.

Physical Properties

3,5-Dimethylisoxazole is typically a colorless to pale yellow liquid at room temperature.[2][5] Its moderate polarity influences its solubility, rendering it sparingly soluble in water but readily soluble in many organic solvents.[5][6] This balance of properties is often advantageous in drug development, influencing both formulation and pharmacokinetic profiles.

| Property | Value | References |

| Molecular Formula | C₅H₇NO | [2][7] |

| Molecular Weight | 97.12 g/mol | [2][7] |

| Appearance | Colorless to pale yellow clear liquid | [2][6] |

| Melting Point | -14°C | [6][8][9] |

| Boiling Point | 141-144°C (at 760 mm Hg) | [6][8][10] |

| Density | ~0.99 g/mL (at 20-25°C) | [2][8][10] |

| Refractive Index | ~1.44 (at 20°C) | [6][8][10] |

| Flash Point | 31°C (88°F) | [6][8][10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [5][6][9] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The symmetry of the 3,5-dimethylisoxazole core leads to a simple yet characteristic spectral signature.

-

¹H NMR: The proton NMR spectrum is distinguished by three key signals:

-

A singlet at ~2.2 ppm corresponding to the three protons of the methyl group at the C3 position.

-

A singlet at ~2.4 ppm corresponding to the three protons of the methyl group at the C5 position.

-

A singlet at ~5.8-6.0 ppm for the lone proton at the C4 position.[11]

-

-

¹³C NMR: The carbon NMR spectrum typically displays five distinct resonances:

-

Signals for the two methyl carbons.

-

A signal for the C4 carbon.

-

Signals for the C3 and C5 carbons of the isoxazole ring, which appear further downfield.[12]

-

-

IR Spectroscopy: The infrared spectrum shows characteristic peaks corresponding to C-H stretching (around 2900-3150 cm⁻¹), C=N and C=C stretching of the ring (around 1610 cm⁻¹), and other fingerprint vibrations.[13]

Part 2: Chemical Reactivity & Mechanistic Insights

The reactivity of the isoxazole ring is governed by a delicate interplay of its electronic properties, particularly the electron-donating nature of the oxygen atom, the electron-withdrawing character of the nitrogen atom, and the inherent weakness of the N-O bond.[1]

Reactions Maintaining Ring Integrity: Electrophilic Aromatic Substitution

Despite being an electron-rich aromatic system, the isoxazole ring's nucleophilicity is somewhat attenuated, making electrophilic aromatic substitution challenging compared to other heterocycles.[1][14] However, when substitution does occur, it is highly regioselective, favoring attack at the C4 position.[5][15]

Causality: This regioselectivity is a direct consequence of the stability of the cationic intermediate (sigma complex). Attack at C4 allows the positive charge to be delocalized across the ring without placing it on the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at other positions.

Caption: Regioselectivity of electrophilic substitution on the isoxazole ring.

This protocol is adapted from methodologies involving the electrophilic cyclization of O-methyl oximes, which generate a 4-iodoisoxazole core, a versatile handle for further functionalization via cross-coupling reactions.[16][17]

-

Reagent Preparation: Dissolve the starting 2-alkyn-1-one O-methyl oxime in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Electrophile Addition: At room temperature, add a solution of Iodine monochloride (ICl) dropwise to the reaction mixture. The use of ICl is often superior to I₂ as it is a more potent electrophile, leading to faster reactions and higher yields.[17]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by column chromatography on silica gel to yield the 4-iodoisoxazole product.

Reactions Involving Ring Cleavage: The Versatile N-O Bond

A defining feature of the isoxazole scaffold is the susceptibility of its N-O bond to cleavage under various conditions.[1] This reactivity is not a liability but a powerful synthetic tool, enabling the transformation of isoxazoles into other valuable chemical structures.

-

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd-C) readily cleaves the weak N-O bond to afford β-amino enones, which are valuable intermediates in their own right.[1]

-

Base-Promoted Ring Opening: Strong bases can deprotonate the C3 or C5 position, initiating a ring-opening cascade.[18] The transition state involves significant stretching of the N-O bond, leading to fragmentation.[18]

-

Transition Metal-Catalyzed Ring Opening: The synergy of transition metal catalysis with the inherent reactivity of isoxazoles has opened new avenues for synthesis.[19] For instance, iron (III) or ruthenium (II) catalysts can mediate the ring-opening and subsequent annulation of isoxazoles with other reactants to construct complex heterocycles like pyrroles and pyridines.[19] This strategy leverages the isoxazole as a stable precursor to a reactive nitrene or β-nitrile carbonyl intermediate.[19]

Part 3: Synthetic Strategies for Accessing 3,5-Dimethylisoxazole Derivatives

A variety of robust methods exist for the synthesis of the 3,5-dimethylisoxazole core and its derivatives, ranging from classic condensation reactions to modern cycloadditions.

The Classic Approach: Condensation of 1,3-Dicarbonyls

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a foundational method for isoxazole synthesis.[20][21] To produce 3,5-dimethylisoxazole, acetylacetone (2,4-pentanedione) is treated with hydroxylamine hydrochloride.[20]

Mechanism: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the hydroxyl group on the second carbonyl, followed by dehydration, yields the stable aromatic isoxazole ring.[20][21]

Caption: Mechanism for the synthesis of 3,5-dimethylisoxazole from acetylacetone.

The Modern Workhorse: [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely used method for constructing substituted isoxazoles.[3][22]

Mechanism & Causality: This reaction allows for the controlled synthesis of highly substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. The nitrile oxide dipole is typically generated in situ from a stable precursor, such as an oxime (via oxidation) or a hydroximoyl chloride (via base-mediated dehydrohalogenation), to avoid its dimerization.[3][23] The subsequent cycloaddition with an alkyne proceeds rapidly to form the isoxazole ring.[3]

-

Precursor Solution: In a flask, dissolve the starting aldehyde oxime and the terminal alkyne in a suitable solvent like dichloromethane or THF.[3]

-

Nitrile Oxide Generation: Add a base (e.g., sodium bicarbonate) followed by an oxidizing agent (e.g., N-chlorosuccinimide or a hypervalent iodine reagent) to the mixture.[3][22] This combination facilitates the in situ generation of the reactive nitrile oxide dipole.

-

Cycloaddition: Allow the reaction to stir at room temperature. The generated nitrile oxide will immediately undergo a [3+2] cycloaddition with the alkyne present in the reaction mixture.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove salts and purify the product via column chromatography.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

The 3,5-dimethylisoxazole scaffold is a validated pharmacophore in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][8]

Case Study: 3,5-Dimethylisoxazole as an Acetyl-Lysine Mimetic in BRD4 Inhibition

A groundbreaking application of the 3,5-dimethylisoxazole core is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key epigenetic reader protein implicated in cancer.[24]

Mechanistic Insight: BET bromodomains recognize and bind to acetylated lysine (KAc) residues on histone tails, a key event in transcriptional activation.[24] Researchers discovered that the 3,5-dimethylisoxazole moiety can function as a highly effective bioisostere for acetylated lysine.[25][26] The oxygen atom of the isoxazole ring acts as a hydrogen bond acceptor, perfectly mimicking the key interaction between the carbonyl oxygen of KAc and a conserved asparagine residue (N140 in BRD4) within the binding pocket.[25] The flanking methyl groups provide steric bulk and favorable hydrophobic interactions. This discovery led to the development of potent and selective BRD4 inhibitors for cancer therapy.[27][28]

Caption: Key hydrogen bond interaction mimicking acetylated lysine.

This strategic use of the 3,5-dimethylisoxazole scaffold exemplifies modern, structure-guided drug design, where a deep understanding of molecular properties and protein-ligand interactions enables the creation of novel therapeutics.

Conclusion

The 3,5-dimethylisoxazole core is far more than a simple heterocyclic compound; it is a versatile and powerful tool in the arsenal of the modern chemist. Its well-defined physical properties, predictable chemical reactivity—including highly regioselective substitutions and synthetically useful ring-opening reactions—and accessible synthetic routes make it an ideal scaffold for exploration. As demonstrated by its critical role in the development of potent epigenetic modulators, a thorough understanding of the fundamental properties of the 3,5-dimethylisoxazole system continues to empower the discovery of next-generation therapeutics.

References

-

The Good Scents Company. 3,5-dimethyl isoxazole, 300-87-8.

-

Organic Letters. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications.

-

Nature Portfolio. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

-

Thermo Scientific Alfa Aesar. 3,5-Dimethylisoxazole, 99% 25 g.

-

PubChem. 3,5-Dimethylisoxazole. National Institutes of Health.

-

CymitQuimica. CAS 300-87-8: 3,5-Dimethylisoxazole.

-

Chem-Impex. 3,5-Dimethylisoxazole.

-

Organic Letters. Ring-Opening Fluorination of Isoxazoles. ACS Publications.

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

-

Thermo Scientific Chemicals. 3,5-Dimethylisoxazole, 99% 25 g.

-

MilliporeSigma. 3,5-Dimethylisoxazole 98.

-

BenchChem. The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.

-

PMC. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health.

-

Scribd. Synthesis of 3,5-Dimethylisoxazole.

-

ChemicalBook. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum.

-

Journal of the American Chemical Society. Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production.

-

ResearchGate. Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.

-

Thermo Scientific Chemicals. 3,5-Dimethylisoxazole-4-carboxylic acid, 99% 5 g.

-

Organic Letters. Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. ACS Publications.

-

PubMed. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors.

-

Thieme Chemistry. [3+2] Cycloaddition Route to Imidazopyrrolo- Fused Isoxazoles.

-

Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).

-

PMC. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. National Institutes of Health.

-

ChemicalBook. 3,5-Dimethylisoxazole(300-87-8).

-

The Journal of Organic Chemistry. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications.

-

NSF PAR. Diradical Interactions in Ring-Open Isoxazole.

-

Impact Factor. Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.

-

ChemicalBook. 4-(chloromethyl)-3,5-dimethylisoxazole(19788-37-5) 13 c nmr.

-

Reddit. How is isoxazole substituted at the 4-position?

-

SpectraBase. 3,5-Dimethylisoxazole - Optional[13C NMR] - Spectrum.

-

Preprints.org. Construction of Isoxazole ring: An Overview.

-

Journal of Medicinal Chemistry. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications.

-

Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethylisoxazole.

-

Journal of Medicinal Chemistry. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. ACS Publications.

-

PMC. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. National Institutes of Health.

-

Tokyo Chemical Industry UK Ltd. 3,5-Dimethylisoxazole.

-

Vaia. 3,5-Dimethylisoxazole is prepared by reaction of 2,4 -pentanedione with hydroxylamine. Propose a mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. CAS 300-87-8: 3,5-Dimethylisoxazole | CymitQuimica [cymitquimica.com]

- 6. 3,5-dimethyl isoxazole, 300-87-8 [thegoodscentscompany.com]

- 7. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethylisoxazole, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 9. 3,5-Dimethylisoxazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 3,5-Dimethylisoxazole | 300-87-8 [chemicalbook.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. reddit.com [reddit.com]

- 16. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scribd.com [scribd.com]

- 21. vaia.com [vaia.com]

- 22. sciforum.net [sciforum.net]

- 23. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Foreword: The Privileged Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] The unique electronic properties of the isoxazole ring, its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, and its metabolic stability make it a cornerstone in the design of novel therapeutics.[5][6] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][7]

Among the myriad of synthetic routes to this vital heterocycle, the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, stands as the most robust and versatile strategy.[8][9] This guide provides an in-depth exploration of this powerful reaction, focusing on the generation and reaction of the key nitrile oxide intermediate with alkynes, aimed at researchers, scientists, and drug development professionals seeking to leverage this chemistry in their work.

The Core Reaction: Understanding the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful class of pericyclic reaction that forms a five-membered ring from two components: a 1,3-dipole and a dipolarophile .[10]

-

The 1,3-Dipole: For isoxazole synthesis, the essential 1,3-dipole is a nitrile oxide . This is a neutral, 4-π-electron species with a linear structure that contains formal positive and negative charges on adjacent atoms.

-

The Dipolarophile: The reaction partner is a 2-π-electron system, typically an alkyne for the direct synthesis of an aromatic isoxazole ring, or an alkene to produce an isoxazoline (a partially saturated analog).[10][11]

The reaction proceeds through a concerted mechanism, where the new carbon-carbon and carbon-oxygen bonds are formed in a single, thermally allowed transition state, leading to the highly stable isoxazole ring system.[8][9]

Caption: General mechanism of the [3+2] cycloaddition for isoxazole synthesis.

The Heart of the Synthesis: In Situ Generation of Nitrile Oxides

A critical aspect of this chemistry is that nitrile oxides are highly reactive and unstable; they readily dimerize to form furoxans.[11] Therefore, they are almost exclusively generated in situ and immediately "trapped" by the dipolarophile present in the reaction mixture. The choice of precursor and generation method is a key experimental decision.

Oxidation of Aldoximes

The oxidation of aldoximes is one of the most common and practical methods for generating nitrile oxides.[12] A wide variety of oxidizing agents can be employed, offering flexibility in substrate scope and reaction conditions.

-

Sodium Hypochlorite (NaOCl): Household bleach is an inexpensive, readily available, and effective oxidant. The reaction is often performed in a biphasic system (e.g., DCM/water) with a base like triethylamine.[8][13]

-

Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly efficient and lead to rapid nitrile oxide formation under mild conditions.[14][15][16]

-

Alkyl Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite enable a novel, one-pot synthesis of 3,5-disubstituted isoxazoles directly from aldoximes and terminal alkynes under mild heating.[17] This method avoids the need for strong oxidants and often results in high yields.

Dehydrohalogenation of Hydroximoyl Chlorides

This classic method involves the treatment of a hydroximoyl chloride precursor with a non-nucleophilic base, such as triethylamine (Et₃N), to eliminate HCl and generate the nitrile oxide.[6][12] The hydroximoyl chlorides are typically prepared by the chlorination of aldoximes.[18]

Dehydration of Primary Nitroalkanes

Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).[12] This method is particularly useful for constructing bicyclic isoxazoles via intramolecular cycloaddition.[12]

Modern & Green Methodologies

Recent advances have focused on developing more sustainable and milder conditions for nitrile oxide generation.

-

Visible-Light Photoredox Catalysis: Enables the synthesis of isoxazoles from hydroxyimino acids through sequential single-electron transfer processes.[19]

-

Mechanochemistry: Solvent-free synthesis using ball-milling conditions provides a green and scalable route from terminal alkynes and hydroxyimidoyl chlorides.[6][20]

-

Biocatalysis: Vanadium-dependent haloperoxidase (VHPO) enzymes can be used as efficient catalysts for the in situ generation of nitrile oxides from aldehydes and hydroxylamine in a chemoenzymatic protocol.[21]

Experimental Protocols & Field-Proven Insights

The following protocols are presented as self-validating systems, incorporating details that ensure reproducibility and success for the trained researcher.

Protocol 1: Classic Synthesis of a 3,5-Disubstituted Isoxazole from an Aldoxime via NaOCl Oxidation

This protocol describes a widely used and cost-effective method for synthesizing a 3,5-disubstituted isoxazole. The causality behind the experimental choices is rooted in managing the reactivity of the nitrile oxide intermediate. A biphasic system is used to control the reaction rate, and the slow addition of the oxidant ensures the nitrile oxide is trapped by the alkyne before it can dimerize.

Materials:

-

Aromatic or Aliphatic Aldoxime (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

Aqueous Sodium Hypochlorite (NaOCl, household bleach, ~5-8%, 2.0-3.0 eq)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N, 0.1 eq, optional but recommended)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in DCM. If desired, add triethylamine (0.1 eq) to act as a base.

-

Initiation: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

-

Oxidant Addition: Add the aqueous NaOCl solution dropwise to the stirring mixture at room temperature over 30-60 minutes using an addition funnel. The slow addition is critical to maintain a low concentration of the nitrile oxide intermediate.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the aldoxime starting material. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with fresh portions of DCM.

-

Washing & Drying: Combine all organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.[9]

Caption: Experimental workflow for isoxazole synthesis from an aldoxime.

Protocol 2: One-Pot Synthesis from Aldoximes and Alkynes using Isoamyl Nitrite

This modern protocol offers a highly efficient, metal-free, one-pot approach that simplifies the procedure and often provides excellent yields. Isoamyl nitrite serves as a mild oxidizing agent to generate the nitrile oxide in situ. The higher boiling point of isoamyl nitrite compared to other alkyl nitrites allows for a broader range of reaction temperatures.[17]

Materials:

-

Substituted Aldoxime (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (1.2 mmol, 1.2 eq)

-

Isoamyl Nitrite (1.5 mmol, 1.5 eq)

-

Ethyl Methyl Ketone (MEK) or other suitable solvent

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the aldoxime in MEK (3 mL) in a sealed vial or round-bottom flask, add the terminal alkyne and isoamyl nitrite.

-

Heating: Stir the reaction mixture at 65 °C. The choice of temperature is a balance between ensuring efficient nitrile oxide formation and minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by flash chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.[17]

Data Presentation: Substrate Scope and Yield

The utility of a synthetic method is defined by its scope. The one-pot method using isoamyl nitrite accommodates a wide range of functional groups on both the aldoxime and alkyne partners.

| Entry | Aldoxime (R') | Alkyne (R¹) | Product Yield (%) |

| 1 | 4-MeO-C₆H₄ | Ph | 96 |

| 2 | 4-Cl-C₆H₄ | Ph | 94 |

| 3 | 2-Thienyl | Ph | 88 |

| 4 | 4-F-C₆H₄ | 4-MeO-C₆H₄ | 95 |

| 5 | Ph | n-Hexyl | 82 |

| 6 | Cyclohexyl | Ph | 74 |

| Data synthesized from Kadam, K. S., et al. (2016). Synthesis.[17] |

This data demonstrates that both electron-donating and electron-withdrawing groups are well-tolerated on the aromatic aldoxime. Furthermore, both aromatic and aliphatic alkynes react efficiently, highlighting the broad applicability of the method. Steric hindrance, for instance with ortho-substituted aldoximes, may lead to slightly lower yields.[17]

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a cornerstone of heterocyclic chemistry, providing a direct, efficient, and highly modular route to the medicinally vital isoxazole scaffold. From classic, cost-effective methods using household bleach to modern, one-pot procedures and emerging green technologies, the synthesis of isoxazoles is continuously evolving. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently apply this powerful transformation in the pursuit of novel chemical entities for drug discovery and development.

References

-

Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Available at: [Link]

-

Sharma, M., & Biegasiewicz, K. (2025). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. Available at: [Link]

-

Zhang, X., et al. (2020). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Riente, P., et al. (2019). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

-

Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34204. Available at: [Link]

-

Mondal, S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 857-862. Available at: [Link]

-

Mori, K., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. Available at: [Link]

-

Kumar, A., & Chawla, G. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). Available at: [Link]

-

Wang, Y., et al. (2023). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

-

Reddy, C. R., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 19(9), 13913-13926. Available at: [Link]

-

Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Available at: [Link]

-

Chen, J., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 474-480. Available at: [Link]

-

Smith, A. W., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1827. Available at: [Link]

-

Kaczmarek, K., & Cybulski, M. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Pharmaceutical and Biological Evaluations. Available at: [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2017). Sciforum. Available at: [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). ResearchGate. Available at: [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2009). Chemical Communications. Available at: [Link]

-

1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2025). ChemRxiv. Available at: [Link]

-

Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). MDPI. Available at: [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Available at: [Link]

-

Hernandez R., R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7385-7393. Available at: [Link]

-

Hu, M., et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis. Available at: [Link]

-

Flook, M. M., et al. (2011). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 50(18), 9095-9103. Available at: [Link]

-

Hernandez R., R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-rad.com [sci-rad.com]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]

- 15. sciforum.net [sciforum.net]

- 16. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 18. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 19. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]

- 21. chemrxiv.org [chemrxiv.org]

The Suzuki-Miyaura Cross-Coupling Reaction: A Comprehensive Technical Guide for Advancing Chemical Synthesis

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as one of the most significant transformations in modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its discovery, alongside the work of Richard F. Heck and Ei-ichi Negishi in palladium-catalyzed cross-couplings, was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's broad applicability, mild conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool for chemists, particularly in the pharmaceutical and materials science industries.[3][4] In the realm of drug discovery and development, the Suzuki-Miyaura coupling is frequently employed for the synthesis of biaryl and hetero-biaryl moieties, which are common structural motifs in biologically active molecules.[4][5]

This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying causality of experimental choices, empowering the reader to troubleshoot and optimize this powerful synthetic methodology.

Core Principles: The Catalytic Engine

The heart of the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex. This cycle elegantly orchestrates the formation of a new carbon-carbon bond through a sequence of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. Understanding this cycle is paramount to comprehending the role of each reaction component and for making informed decisions during reaction development.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[8] The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the trend I > Br > OTf > Cl.[8] For less reactive halides, such as aryl chlorides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[7]

-

Transmetalation: This is the pivotal step where the organic group from the boron reagent (R²) is transferred to the palladium center, displacing the halide.[6] This process is not spontaneous; it requires the activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which is significantly more reactive towards the Pd(II) intermediate.[9][10] The choice of base can therefore dramatically influence the reaction rate and overall efficiency.[11]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²).[7] This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst can promote this step, preventing unwanted side reactions.

The Key Players: A Deeper Dive into Reaction Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a critical role, and understanding their interplay is essential for rational reaction design.

The Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and its associated ligands is arguably the most critical decision in setting up a Suzuki-Miyaura reaction. While numerous palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, the ligands are what truly fine-tune the catalyst's reactivity and stability.[2]

-

Palladium Precursors: Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) species.[2] This reduction can sometimes be a source of side reactions, such as the homocoupling of the boronic acid.[2] Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require a separate reduction step.[2]

-

Ligands: The ligands stabilize the palladium center and modulate its electronic and steric properties.

-

Electron-rich ligands , such as trialkylphosphines (e.g., P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium, which promotes the oxidative addition of less reactive electrophiles like aryl chlorides.[12]

-

Bulky ligands , such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center. This promotes reductive elimination and can prevent the formation of undesired side products.[12][13]

-

| Ligand Type | Key Characteristics | Typical Applications |

| Triphenylphosphine (PPh₃) | Inexpensive, moderately electron-donating | General purpose, often for reactive aryl bromides and iodides |

| Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Strongly electron-donating, bulky | Coupling of aryl chlorides and other challenging electrophiles |

| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines | Highly active for a broad range of substrates, including sterically hindered and heteroaromatic systems[13] |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Robust catalysts, often used with PEPPSI-type pre-catalysts[2] |

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation.[14] However, the choice of base can also influence selectivity and the stability of the catalyst.[9][15]

The selection of an appropriate base is crucial for the success of the reaction.[11] Inorganic bases are most commonly used.

| Base | Strength | Common Solvents | Notes |

| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Moderate to Strong | Aqueous/organic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | Widely applicable; Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[11] |

| Phosphates (K₃PO₄) | Strong | Aqueous/organic mixtures, THF | Often a good choice for sensitive substrates and can be effective at lower temperatures.[16] |

| Hydroxides (NaOH, KOH) | Strong | Aqueous solutions | Can be very effective but may promote side reactions with base-sensitive functional groups. |

| Fluorides (KF, CsF) | Moderate | Anhydrous or aqueous conditions | Can be advantageous in certain cases, particularly with trifluoroborate salts. |

The choice of base should be made in consideration of the substrates' functional group tolerance and the desired reaction conditions. For instance, a milder base like K₂CO₃ might be preferred for a substrate with a base-labile ester group.

The Boronic Acid and its Derivatives: The Nucleophilic Partner

Boronic acids are the most common organoboron reagents used in Suzuki-Miyaura couplings. However, they can be unstable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with heteroaryl substrates.[12][17] To address this, more stable derivatives have been developed:

-

Boronate Esters (e.g., Pinacol, Neopentyl): These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[4] They are often prepared via the Miyaura borylation reaction.[18]

-

Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle. They slowly release the boronic acid under the reaction conditions.

-

MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable and can be used in iterative cross-coupling reactions. The MIDA group acts as a protecting group that can be cleaved under mild aqueous basic conditions.[17]

The Solvent: The Reaction Medium

The solvent system in a Suzuki-Miyaura reaction must be capable of dissolving, at least to some extent, both the organic and inorganic components. Biphasic systems, typically a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base, are very common.[19] The use of water as a co-solvent can be beneficial, making the reaction more economical and environmentally friendly.[2] In some cases, the reaction can be performed entirely in water.[5]

Experimental Protocol: A Self-Validating Approach

The following protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is designed to be a robust starting point for optimization. It incorporates principles of a self-validating system by including checkpoints for monitoring reaction progress.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[17]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

In-Process Control (Self-Validation):

-

After a set time (e.g., 1 hour), carefully take a small aliquot of the reaction mixture under an inert atmosphere.

-

Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic layer by TLC or LC-MS to assess the consumption of the starting materials and the formation of the product. This allows for real-time monitoring of the reaction's progress and can inform decisions on extending the reaction time or adjusting conditions if necessary.[6]

-

-

Workup: Once the reaction is complete (as determined by the in-process control), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Improper base selection; Insufficient temperature. | Use a fresh batch of catalyst; screen different bases (e.g., K₃PO₄, Cs₂CO₃); gradually increase the reaction temperature. |

| Significant Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst. | Ensure thorough degassing of the reaction mixture; consider using a Pd(0) source like Pd₂(dba)₃.[2] |

| Protodeboronation of Boronic Acid | Harsh reaction conditions; Unstable boronic acid. | Use milder conditions (lower temperature, weaker base); switch to a more stable boronate ester (e.g., pinacol or MIDA ester).[12] |

| Dehalogenation of the Organic Halide | Formation of a palladium-hydride species. | Use a milder base; ensure anhydrous conditions if required; screen different ligands.[15] |

Applications in Drug Discovery and Development

The robustness and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone in the synthesis of pharmaceuticals.[5] It is frequently used in both the discovery phase for the rapid generation of analog libraries and in the process development of active pharmaceutical ingredients (APIs).[4] A notable example is the synthesis of Losartan, a widely prescribed medication for high blood pressure, which features a key Suzuki-Miyaura coupling step to form the central biphenyl structure.

Conclusion: A Continuously Evolving Field

The Suzuki-Miyaura cross-coupling reaction has fundamentally changed the landscape of organic synthesis. Its continuous development, with the introduction of new catalysts, ligands, and reaction conditions, ensures its relevance for years to come. For researchers and drug development professionals, a deep understanding of the core principles of this reaction is not just beneficial but essential for innovation and problem-solving in the laboratory and beyond. By approaching the Suzuki-Miyaura reaction with a mechanistic understanding and a systematic approach to optimization, chemists can unlock its full potential to construct complex molecules with efficiency and precision.

References

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). The Chemical Record. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

-

Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. [Link]

-

Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC. [Link]

-

In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. (n.d.). ResearchGate. [Link]

-

Optimization of Reaction and Substrate Activation in the Stereoselective Cross-Coupling of Chiral 3,3-Diboronyl Amides. (2015). The Journal of Organic Chemistry. [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2025). ResearchGate. [Link]

-

How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]

-

Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. [Link]

-

Suzuki Reaction General Procedure. (n.d.). Consensus Academic Search Engine. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PMC. [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (2020). MDPI. [Link]

-

Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). (n.d.). ResearchGate. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). Rsc.org. [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 8. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Preliminary Screening of 3,5-Diaryl Isoxazole Derivatives for Anticancer Activity

Introduction: The 3,5-Diaryl Isoxazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 3,5-diaryl isoxazole core is a quintessential example of such a scaffold, demonstrating remarkable versatility and potent activity across various therapeutic areas, most notably in oncology.[1][2] The isoxazole ring, a five-membered heterocycle, serves as a stable and synthetically accessible linker for two aryl groups, whose substitutions can be meticulously tailored to optimize pharmacological properties.[1]